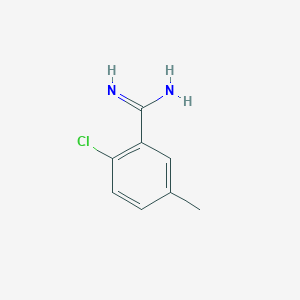
2-Chloro-5-methylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methylbenzenecarboximidamide, also known as CMBCI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-methylbenzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In the medical field, 2-Chloro-5-methylbenzenecarboximidamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. In agriculture, 2-Chloro-5-methylbenzenecarboximidamide has been shown to inhibit the activity of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids in plants.
Biochemical and Physiological Effects
2-Chloro-5-methylbenzenecarboximidamide has been found to have various biochemical and physiological effects. In the medical field, 2-Chloro-5-methylbenzenecarboximidamide has been shown to reduce inflammation and inhibit the growth of cancer cells. In agriculture, 2-Chloro-5-methylbenzenecarboximidamide has been found to inhibit the growth of weeds. However, the effects of 2-Chloro-5-methylbenzenecarboximidamide on non-target organisms and the environment are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-5-methylbenzenecarboximidamide in lab experiments is its relatively simple synthesis method. 2-Chloro-5-methylbenzenecarboximidamide is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using 2-Chloro-5-methylbenzenecarboximidamide is its potential toxicity, which requires caution when handling and disposing of the compound.
Direcciones Futuras
There are many future directions for research on 2-Chloro-5-methylbenzenecarboximidamide. In the medical field, further studies are needed to fully understand the mechanism of action of 2-Chloro-5-methylbenzenecarboximidamide and its potential applications in the treatment of various diseases. In agriculture, research is needed to determine the efficacy and safety of 2-Chloro-5-methylbenzenecarboximidamide as a herbicide. In material science, 2-Chloro-5-methylbenzenecarboximidamide can be used as a building block for the synthesis of new materials with unique properties. Overall, 2-Chloro-5-methylbenzenecarboximidamide has great potential for various applications and further research is needed to fully explore its capabilities.
Métodos De Síntesis
The synthesis of 2-Chloro-5-methylbenzenecarboximidamide involves the reaction of 2-chloro-5-methylbenzoyl chloride with ammonia in the presence of a catalyst such as copper(II) chloride. The resulting product is then purified using column chromatography to obtain pure 2-Chloro-5-methylbenzenecarboximidamide.
Aplicaciones Científicas De Investigación
2-Chloro-5-methylbenzenecarboximidamide has been studied extensively for its potential applications in various fields. In the medical field, 2-Chloro-5-methylbenzenecarboximidamide has been found to possess anti-inflammatory and anti-cancer properties. In agriculture, 2-Chloro-5-methylbenzenecarboximidamide has been shown to have herbicidal activity against weeds. In material science, 2-Chloro-5-methylbenzenecarboximidamide has been used as a building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
2-chloro-5-methylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H3,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJYJAKHUINAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2908149.png)
![5-(Furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908150.png)
![3-[(2S)-Oxolan-2-yl]propan-1-amine;hydrochloride](/img/structure/B2908152.png)
![2-[(3,4-Dihydroxyphenyl)-oxomethyl]-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-2-propenenitrile](/img/structure/B2908153.png)
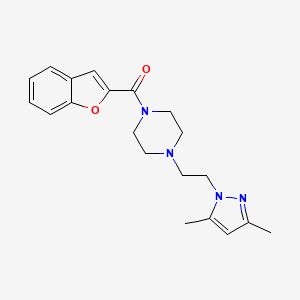
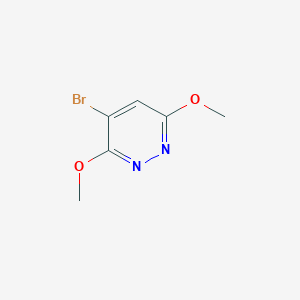
![5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908158.png)

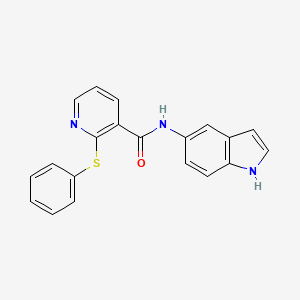
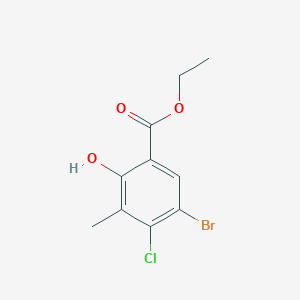
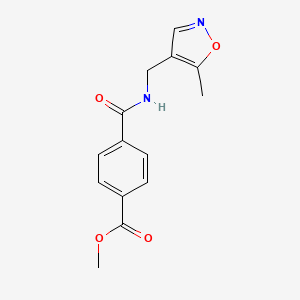
![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2908164.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2908171.png)